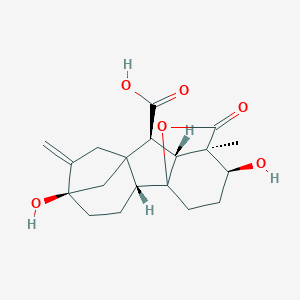

赤霉素A1

描述

赤霉素A1是赤霉素家族的一员,赤霉素家族是四环二萜类植物激素。 这些化合物在调节植物发育的各个方面起着至关重要的作用,包括种子萌发、茎伸长、叶片扩张、花粉成熟以及花、果实和种子的发育 。 赤霉素最初是在致病真菌赤霉菌中发现的,该真菌会导致水稻的“恶苗病” .

科学研究应用

赤霉素A1在各个领域都有着广泛的科学研究应用:

生物学: This compound对于研究植物生理学至关重要,特别是在了解赤霉素如何调节种子萌发、茎伸长和花发育等过程方面.

医学: 虽然赤霉素主要在植物生物学中进行研究,但它们在调节生长和发育中的作用对医学研究具有潜在意义,特别是在了解激素调节和信号通路方面。

作用机制

赤霉素A1通过与一种可溶性受体蛋白GID1(赤霉素不敏感矮化突变体1)结合来发挥作用。 这种结合使GID1能够与负责将泛素连接到DELLA蛋白的蛋白质复合体相互作用,从而导致蛋白酶体对其进行降解 。 DELLA蛋白的降解消除了它们对生长的抑制作用,从而使赤霉素响应基因得以表达,并促进植物中的各种生长过程 .

生化分析

Biochemical Properties

Gibberellin A1 is involved in several biochemical reactions within plants. It interacts with various enzymes, proteins, and other biomolecules to exert its effects. One of the key enzymes it interacts with is gibberellin 3-oxidase, which converts inactive gibberellin precursors into active gibberellin A1. Additionally, gibberellin A1 binds to gibberellin receptors, such as GID1, which then interact with DELLA proteins to regulate gene expression and promote growth .

Cellular Effects

Gibberellin A1 has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, gibberellin A1 promotes cell elongation by increasing the expression of genes involved in cell wall loosening and expansion . It also enhances the synthesis of enzymes required for cell division and growth, thereby facilitating overall plant development .

Molecular Mechanism

The molecular mechanism of gibberellin A1 involves its binding to the gibberellin receptor GID1. Upon binding, the GID1-gibberellin A1 complex interacts with DELLA proteins, leading to their degradation via the ubiquitin-proteasome pathway . This degradation releases transcription factors that activate the expression of gibberellin-responsive genes, promoting various growth processes. Additionally, gibberellin A1 can modulate the activity of other signaling pathways, such as auxin and cytokinin, to coordinate plant development .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of gibberellin A1 can vary over time. Studies have shown that gibberellin A1 levels in plants can fluctuate based on environmental conditions, such as light and temperature . For example, during de-etiolation of pea seedlings, gibberellin A1 levels initially decrease but later increase to maintain homeostasis . The stability and degradation of gibberellin A1 are also influenced by factors like pH and the presence of specific enzymes .

Dosage Effects in Animal Models

While gibberellin A1 is primarily studied in plants, some research has explored its effects in animal models. In these studies, varying dosages of gibberellin A1 have been administered to observe its impact on growth and development. Results indicate that low doses of gibberellin A1 can promote growth, while high doses may lead to adverse effects, such as toxicity and metabolic imbalances

Metabolic Pathways

Gibberellin A1 is involved in several metabolic pathways within plants. It is synthesized from geranylgeranyl diphosphate through a series of enzymatic reactions involving diterpene cyclases and cytochrome P450 monooxygenases . The metabolic pathway of gibberellin A1 also includes its conversion to other gibberellins, such as gibberellin A3, through oxidation and hydroxylation reactions . These pathways are tightly regulated to ensure proper levels of gibberellin A1 for optimal plant growth.

Transport and Distribution

The transport and distribution of gibberellin A1 within plants are essential for its function. Gibberellin A1 is transported through the plant vascular system, primarily via the phloem . It can also move between cells through plasmodesmata. Specific transporters, such as NPF and SWEET family proteins, facilitate the movement of gibberellin A1 across cell membranes . The distribution of gibberellin A1 is regulated to create concentration gradients that influence growth and development.

Subcellular Localization

Gibberellin A1 is localized in various subcellular compartments, including the cytoplasm, vacuoles, and nuclei . Its activity and function can be influenced by its subcellular localization. For example, gibberellin A1 in the cytoplasm can interact with receptors and signaling proteins, while its presence in the nucleus can directly affect gene expression . Post-translational modifications, such as phosphorylation, can also regulate the subcellular localization and activity of gibberellin A1 .

准备方法

合成路线和反应条件: 赤霉素A1可以通过使用氚和氢的混合物对赤霉酸进行选择性催化还原来合成 。该方法涉及将赤霉酸还原以产生放射性this compound,然后将其用于各种生理研究。

工业生产方法: 赤霉素的工业生产,包括this compound,通常涉及赤霉菌的真菌发酵。 发酵过程经过优化以生产高产量的赤霉素,然后将其提取和纯化,用于农业和研究应用 .

化学反应分析

反应类型: 赤霉素A1会发生各种化学反应,包括氧化、还原和取代。 这些反应对于其在植物中的生物合成和代谢至关重要 .

常用试剂和条件:

氧化: this compound可以在受控条件下使用高锰酸钾或过氧化氢等试剂进行氧化。

还原: 如前所述,使用氚和氢进行选择性催化还原是合成放射性this compound的常用方法.

取代: 涉及this compound的取代反应通常需要特定的催化剂和反应条件才能获得所需的产物。

形成的主要产物: 从这些反应中形成的主要产物包括各种赤霉素衍生物,它们用于研究赤霉素在植物中的生理作用 .

相似化合物的比较

赤霉素A1是植物、真菌和细菌中发现的众多赤霉素之一。其他类似化合物包括:

赤霉素A3(赤霉酸): 这是最著名的赤霉素之一,广泛用于农业促进植物生长.

赤霉素A4和A7: 这些赤霉素也用于农业应用,以提高作物产量和改善植物健康.

赤霉素A12: 这种化合物参与其他赤霉素的生物合成,并在调节植物生长和发育中起作用.

This compound在调节植物发育各个方面具有其独特的特定作用,其在科学研究中的应用为植物生长和激素调节机制提供了宝贵的见解 .

属性

IUPAC Name |

(1R,2R,5S,8S,9S,10R,11S,12S)-5,12-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O6/c1-9-7-17-8-18(9,24)5-3-10(17)19-6-4-11(20)16(2,15(23)25-19)13(19)12(17)14(21)22/h10-13,20,24H,1,3-8H2,2H3,(H,21,22)/t10-,11+,12-,13-,16-,17+,18+,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLJLRLWOEMWYQK-OBDJNFEBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C(CCC3(C1C(C45C3CCC(C4)(C(=C)C5)O)C(=O)O)OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12[C@H](CC[C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@](C4)(C(=C)C5)O)C(=O)O)OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60969689 | |

| Record name | Gibberellin A1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60969689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

545-97-1 | |

| Record name | Gibberellin A1 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=545-97-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gibberellin A1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60969689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Gibberellin A1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

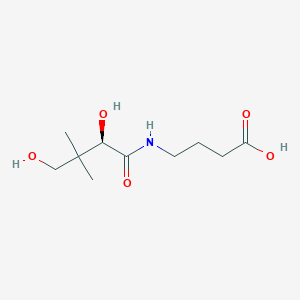

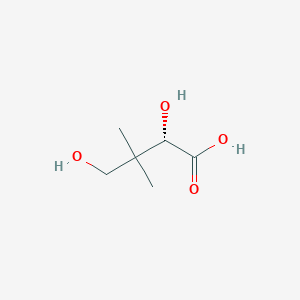

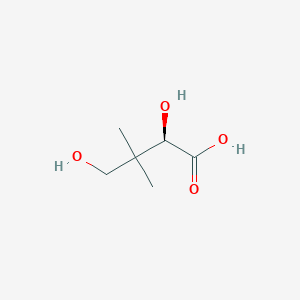

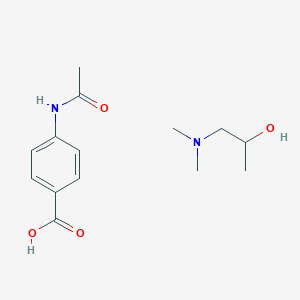

Feasible Synthetic Routes

Q1: How does Gibberellin A1 exert its effects on plant growth?

A1: While the exact mechanism remains to be fully elucidated, research suggests that Gibberellin A1 influences cell extension in plants, particularly in shoots. This effect is intertwined with the presence of auxins, another class of plant hormones. Gibberellin A1 is believed to counteract an "inhibitory system" that limits the action of auxins on cell expansion. []

Q2: Does Gibberellin A1 act alone in regulating plant growth?

A2: Evidence suggests that Gibberellin A1's influence on cell extension depends on the presence of auxins. [] This implies a complex interplay between different hormone signaling pathways in regulating plant growth and development.

Q3: What specific developmental processes are influenced by Gibberellin A1?

A3: Gibberellin A1 plays a role in various developmental processes, including:* Stem Elongation: It promotes stem elongation in numerous plant species, including spinach. []* Seed Germination: Gibberellin A1 can break seed dormancy in species like hazel. []* Leaf Growth: It influences leaf size and shape, as demonstrated in sweet pea. []

Q4: Are there differences in how Gibberellin A1 affects different plant genotypes?

A4: Yes, studies on pea plants with different genotypes (crys and cryc) show variations in their response to Gibberellin A1 and light conditions, highlighting the influence of genetic background on Gibberellin A1's effects. []

Q5: What is the molecular formula and weight of Gibberellin A1?

A5: The molecular formula of Gibberellin A1 is C19H24O6, and its molecular weight is 348.39 g/mol. [, ]

Q6: Is there spectroscopic data available for Gibberellin A1?

A6: Yes, various spectroscopic techniques, including 1H NMR, 2H NMR, and 13C NMR, have been employed to determine the stereochemistry and isotopic labeling of Gibberellin A1 and its derivatives. []

Q7: Does the stability of Gibberellin A1 vary depending on the plant species?

A7: Research indicates that the metabolism and stability of Gibberellin A1 can differ between species. For instance, Gibberellin A1 is rapidly metabolized in cowpea leaves, while barley leaves show a different metabolic profile. []

Q8: How is Gibberellin A1 synthesized in plants?

A8: Gibberellin A1 is part of a complex biosynthetic pathway in plants. Studies using radiolabeled precursors like [14C]mevalonic acid and [17-14C]ent-kaurenoic acid have shed light on the steps involved in Gibberellin A1 biosynthesis. []

Q9: What are the key intermediates in the biosynthetic pathway leading to Gibberellin A1?

A9: Research suggests that Gibberellin A9 and Gibberellin A4 are key precursors in the fungal biosynthesis of Gibberellin A1. Feeding experiments using deuterium-labeled versions of these gibberellins have helped elucidate this pathway in the fungus Phaeosphaeria sp. L487. []

Q10: What enzymes are involved in the biosynthesis and metabolism of Gibberellin A1?

A10: Several enzymes play crucial roles in the Gibberellin A1 pathway. * GA 2-oxidases: These enzymes, such as the one encoded by the PsGA2ox2 gene in pea, convert Gibberellin A1 to Gibberellin A8. []* GA 3-oxidases: Genes like LE (PsGA3ox1) in pea are involved in the conversion of Gibberellin A20 to Gibberellin A1. []* GA 20-oxidases: The PsGA20ox1 gene in pea encodes a GA 20-oxidase, which plays a role in the earlier steps of the pathway. []

Q11: How does light affect Gibberellin A1 levels in plants?

A11: Light plays a crucial role in regulating Gibberellin A1 levels. Exposure to red, blue, or far-red light causes a rapid decrease in Gibberellin A1 levels in pea plants. This response is mediated by phytochrome A and a blue light receptor. []

Q12: What analytical techniques are used to identify and quantify Gibberellin A1 and its metabolites?

A12: Various analytical techniques have been employed to study Gibberellin A1, including:* Gas Chromatography-Mass Spectrometry (GC-MS): This technique allows for the identification and quantification of different gibberellins, including Gibberellin A1, in plant extracts. [, ]* High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with radioisotope detection, has been used to study the metabolism and transport of Gibberellin A1 in plants. [, ]* Radioisotope labeling: Using radiolabeled Gibberellin A1 ([3H]GA1) has been instrumental in understanding the uptake, metabolism, and transport of this hormone in plants. [, ]* Matrix Solid-Phase Dispersion Extraction (MSPD): Combined with High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), this method provides a sensitive and efficient way to determine Gibberellin A1 levels in plant tissues. []

Q13: Have any novel analytical methods been developed specifically for Gibberellin A1?

A13: Yes, researchers have developed monoclonal antibodies specifically targeting 3β-hydroxy-gibberellins, including Gibberellin A1. These antibodies offer a valuable tool for studying the distribution and function of this hormone in plants. []

Q14: What is the significance of understanding Gibberellin A1 in an agricultural context?

A14: Gibberellin A1 plays a critical role in plant growth and development, making it a molecule of significant interest for agriculture. Understanding its biosynthesis, metabolism, and mode of action could lead to the development of new plant growth regulators or breeding strategies to improve crop yield and resilience. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-(Dimethylamino)phenyl]-1,2,4-triazolidine-3,5-dione](/img/structure/B196192.png)

![2-[Bis[2-[bis(cyanomethyl)amino]ethyl]amino]acetonitrile](/img/structure/B196217.png)